4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline;dihydrochloride
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Overview
Description
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline;dihydrochloride is a heterocyclic compound that features both azetidine and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the formation of the azetidine ring followed by its incorporation into the quinazoline structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated quinazoline derivatives.
Scientific Research Applications
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The quinazoline moiety can further modulate these interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound also contains an azetidine ring and is used in chemical synthesis and medicinal chemistry.
N-substituted-3-chloro-2-azetidinone derivatives: These compounds are known for their anticonvulsant and antimicrobial activities.
Uniqueness
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its combination of azetidine and quinazoline moieties, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17Cl2N3 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-2-5-10-9(4-1)11(13-8-12-10)14-6-3-7-14;;/h8H,1-7H2;2*1H |
InChI Key |
GCKKHZSZVSSOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC3.Cl.Cl |
Origin of Product |
United States |
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